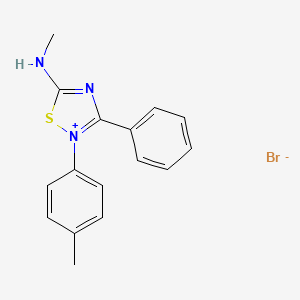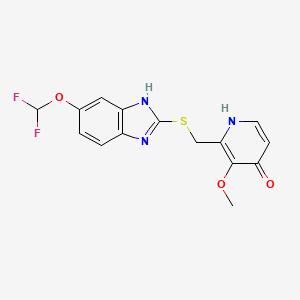
4'-O-Demethyl-pantoprazole sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-O-Demethyl pantoprazole sulfide is a chemical compound with the molecular formula C15H13F2N3O3S and a molecular weight of 353.34 g/mol . It is an impurity of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease and Zollinger-Ellison syndrome . The compound is characterized by its off-white to pale brown solid form and is slightly soluble in methanol and sparingly soluble in DMSO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Demethyl pantoprazole sulfide involves the demethylation of pantoprazole. The primary synthetic route includes the use of reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then further processed to yield the final product.
Industrial Production Methods
Industrial production of 4’-O-Demethyl pantoprazole sulfide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-O-Demethyl pantoprazole sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, pantoprazole.
Substitution: Various substitution reactions can occur, particularly at the methoxy and thioether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
4’-O-Demethyl pantoprazole sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-O-Demethyl pantoprazole sulfide involves its interaction with the proton pump (H+/K±ATPase) in the gastric parietal cells . By binding to the sulfhydryl groups of cysteines on the enzyme, it inhibits the final step of gastric acid production . This inhibition reduces the secretion of gastric acid, providing relief from acid-related disorders .
Comparison with Similar Compounds
Similar Compounds
Pantoprazole: The parent compound, used as a proton pump inhibitor.
Rabeprazole: Another proton pump inhibitor with a similar mechanism of action.
Omeprazole: A widely used proton pump inhibitor with a similar structure.
Uniqueness
4’-O-Demethyl pantoprazole sulfide is unique due to its specific structural modifications, which result from the demethylation of pantoprazole . This structural difference influences its chemical properties and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]-3-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S/c1-22-13-11(18-5-4-12(13)21)7-24-15-19-9-3-2-8(23-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQTAPXYCRJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
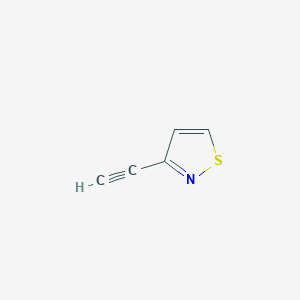
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
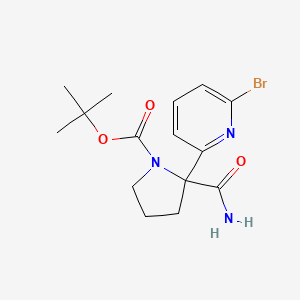

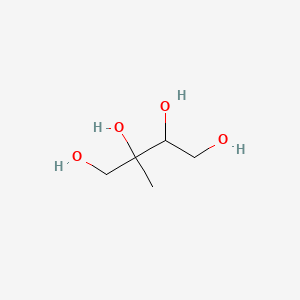
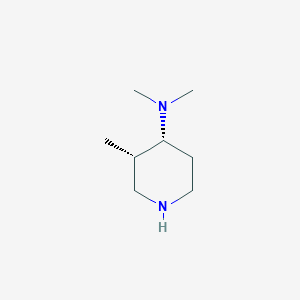
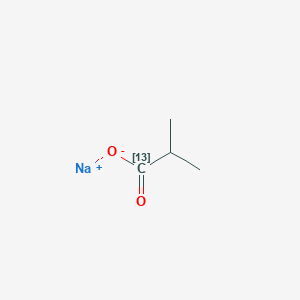

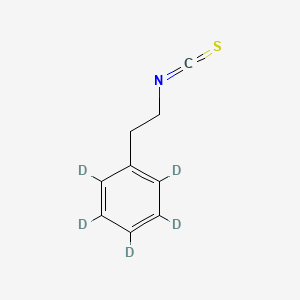

![5-[3-(Aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B12311618.png)
